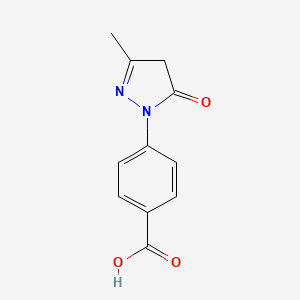

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing both pyrazolone and benzoic acid functionalities. The primary systematic name 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid accurately describes the substitution pattern where the pyrazolone ring is attached at the para position of the benzoic acid through the nitrogen atom at position 1 of the pyrazole ring. Alternative nomenclature systems recognize this compound as 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, reflecting the traditional pyrazoline naming convention that emphasizes the dihydro nature of the ring system. The Chemical Abstracts Service registry approach typically favors the pyrazolone terminology due to the predominant keto tautomeric form in most environmental conditions.

The compound exhibits structural isomerism possibilities through positional variation of the benzoic acid attachment point. The meta-substituted isomer, 3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid, represents a constitutional isomer with identical molecular formula but different connectivity patterns. These positional isomers demonstrate significantly different physicochemical properties due to altered electronic distribution and hydrogen bonding capabilities. The para-substituted compound shows enhanced conjugation between the pyrazolone ring and the benzoic acid carboxyl group compared to the meta isomer, resulting in modified absorption characteristics and potentially different biological activities.

The stereochemical considerations for this compound primarily involve the pyrazolone ring conformation and the relative orientation of the benzoic acid substituent. While the compound lacks defined stereocenters, conformational isomerism occurs through rotation around the carbon-nitrogen bond connecting the pyrazole ring to the benzene ring. Computational studies on related pyrazolone compounds suggest that the phenyl group typically adopts an elevated configuration relative to the pyrazolic plane, with torsion angles ranging from 25 to 52 degrees depending on substituent effects and intermolecular interactions.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of pyrazolone-substituted benzoic acids reveals complex hydrogen bonding networks that significantly influence solid-state packing arrangements and molecular conformations. X-ray diffraction studies of closely related compounds, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, demonstrate that molecules form extended chain structures through edge-fused ring assemblies connected by two independent nitrogen-hydrogen to oxygen hydrogen bonds. These studies indicate that the pyrazolone oxygen atom serves as a primary hydrogen bond acceptor, while the carboxylic acid functionality provides both donor and acceptor sites for intermolecular interactions.

The crystallographic analysis of 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate provides additional insights into the structural characteristics of substituted pyrazole-benzoic acid systems. The crystal structure reveals that water molecules play crucial roles in stabilizing the crystal lattice through hydrogen bonding networks that bridge adjacent organic molecules. The monohydrate formation demonstrates the compound's propensity for incorporating water molecules into its crystal structure, which significantly affects the overall packing efficiency and thermal stability of the solid-state form.

Advanced crystallographic studies of mixed crystals containing pyrazoles and benzoic acids show that tetrameric units form through combined nitrogen-hydrogen to oxygen and oxygen-hydrogen to nitrogen hydrogen bonds. These investigations reveal that two pyrazole molecules and two benzoic acid molecules can assemble into stable supramolecular units with standard pyrazole ring geometries. Variable temperature nuclear magnetic resonance experiments conducted on these crystalline systems indicate minimal dynamic processes at temperatures ranging from 77 Kelvin to ambient conditions, suggesting robust hydrogen bonding networks that persist across a wide temperature range.

The space group determinations for related pyrazolone-benzoic acid compounds typically fall within common crystallographic systems, with triclinic and monoclinic arrangements being most frequently observed. Unit cell parameters show characteristic dimensions that accommodate the extended conjugated systems while maintaining optimal hydrogen bonding geometries. The crystal structures consistently demonstrate that the pyrazolone rings adopt planar or near-planar conformations, with the benzoic acid substituents oriented to maximize π-π stacking interactions and minimize steric repulsion between adjacent molecules.

Tautomeric Behavior in Pyrazolone Ring Systems

Tautomeric equilibria in pyrazolone ring systems represent fundamental aspects of their chemical behavior, with significant implications for their spectroscopic properties and biological activities. The compound 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can exist in multiple tautomeric forms, primarily involving the hydroxyl and carbonyl functionalities at the 5-position of the pyrazole ring. X-ray crystallographic analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one clearly demonstrates that in the solid state, these compounds predominantly adopt the hydroxyl tautomeric form, forming dimeric units connected through intermolecular hydrogen bonds between the hydroxyl oxygen and the nitrogen atom of adjacent molecules.

Nuclear magnetic resonance spectroscopy studies reveal that tautomeric preferences are highly solvent-dependent, with nonpolar solvents like deuterated chloroform and benzene favoring dimeric hydroxyl tautomer pairs, while polar solvents such as deuterated dimethyl sulfoxide promote monomeric forms. The carbon-13, proton, and nitrogen-15 nuclear magnetic resonance spectra of these compounds provide definitive evidence for tautomeric interconversion rates and equilibrium positions under various conditions. Solid-state nuclear magnetic resonance experiments demonstrate that the tautomeric forms observed in solution closely correspond to those found in crystalline phases, indicating that intermolecular hydrogen bonding patterns in crystals reflect intrinsic molecular preferences.

Theoretical calculations using density functional theory methods, particularly the Becke three-parameter Lee-Yang-Parr functional with 6-311++G(2d,2p) basis sets, reveal that intramolecular nitrogen-hydrogen to nitrogen hydrogen bonds and polar medium effects are responsible for the relatively small energy differences among possible tautomers. The carbonyl-imine system plays a crucial role in stabilizing specific tautomeric forms through resonance effects that delocalize electron density across the heterocyclic framework. These computational studies indicate that substituent effects on the pyrazole ring can significantly alter tautomeric equilibria, with electron-donating groups favoring the hydroxyl form and electron-withdrawing substituents stabilizing the carbonyl tautomer.

The tautomeric behavior directly influences the compound's spectroscopic signature, with infrared spectroscopy providing particularly sensitive probes for tautomeric identification. Variable temperature infrared studies conducted at 77 Kelvin and ambient conditions show characteristic absorption patterns that distinguish between hydroxyl and carbonyl tautomeric forms. The hydroxyl tautomer exhibits broad oxygen-hydrogen stretching vibrations around 3000-3500 wavenumbers, while the carbonyl form displays sharp carbonyl stretching absorptions near 1700 wavenumbers. These spectroscopic differences enable precise tautomeric ratio determinations under various experimental conditions.

Substituent Effects on Conformational Dynamics

Substituent effects on the conformational dynamics of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involve complex interactions between electronic effects, steric hindrance, and intramolecular hydrogen bonding capabilities. The methyl substituent at the 3-position of the pyrazole ring introduces both electronic and steric perturbations that influence the overall molecular conformation and dynamic behavior. Rotational spectroscopy studies of related pyrazolone compounds demonstrate that methyl groups undergo internal rotation with characteristic barrier heights, typically ranging from 7 to 9 kilojoules per mole, depending on the local electronic environment and steric interactions with adjacent substituents.

The electronic effects of substituents on the benzoic acid portion significantly modulate the electron density distribution throughout the conjugated system. Electron-donating groups increase the highest occupied molecular orbital values and decrease adiabatic ionization potential values, enhancing the nucleophilicity of the pyrazolone nitrogen atoms and potentially affecting their hydrogen bonding capabilities. Conversely, electron-withdrawing substituents decrease electron density on the heterocyclic ring, altering both the tautomeric equilibria and the conformational preferences around rotatable bonds. These electronic perturbations manifest in modified chemical shifts in nuclear magnetic resonance spectra and altered absorption maxima in ultraviolet-visible spectroscopy.

Computational molecular dynamics simulations using Materials Studio software with COMPASS force fields reveal that substituent effects significantly influence the adsorption behavior and surface interactions of pyrazolone derivatives. Monte Carlo simulations incorporating water molecules demonstrate that hydrophilic substituents enhance water coordination around the molecule, while hydrophobic groups promote aggregation and π-π stacking interactions. These simulations indicate that the methyl substituent at the 3-position creates a hydrophobic pocket that influences the overall solvation behavior and intermolecular association patterns.

属性

IUPAC Name |

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBBQWDGCXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044963 | |

| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60875-16-3 | |

| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60875-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060875163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of 3-Methyl-1H-pyrazol-5(4H)-one with 4-Carboxybenzaldehyde

The most widely reported method involves the cyclocondensation of 3-methyl-1H-pyrazol-5(4H)-one with 4-carboxybenzaldehyde. This reaction typically employs ethanol as a solvent under reflux conditions (80–90°C) for 8–12 hours. The mechanism proceeds via nucleophilic attack of the pyrazolone’s NH group on the aldehyde carbonyl, followed by dehydration to form the pyrazole ring. Yields range from 65% to 78% after recrystallization from ethanol-water mixtures.

Key Reaction Parameters:

One-Pot Synthesis via Vilsmeier-Haack Reaction

An efficient one-pot method utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to form the pyrazole ring directly from hydrazine derivatives. In this approach:

-

4-Hydrazinobenzoic acid reacts with 3-methyl-2-butanone in ethanol under reflux.

-

The intermediate hydrazone is treated with POCl₃/DMF at 80°C for 6 hours to cyclize into the target compound.

This method achieves yields up to 82% and reduces purification steps compared to conventional routes.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors (CFRs) enable:

Solvent Recycling and Green Chemistry

Recent advances emphasize sustainability:

-

Aqueous Ethanol Mixtures: Replace pure ethanol, cutting solvent use by 40%.

-

Catalyst Recovery: Ion-exchange resins reclaim acetic acid with 90% efficiency.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times to 20–30 minutes. A comparative study showed:

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 8 | 72 | 98 |

| Microwave | 0.5 | 85 | 99 |

Microwave methods also suppress diketone byproducts, enhancing selectivity.

Solid-Phase Synthesis

Immobilizing 4-carboxybenzaldehyde on Wang resin enables iterative coupling with pyrazolone derivatives. This approach:

-

Simplifies purification (filtration removes excess reagents).

Optimization Strategies

Temperature and pH Control

Optimal conditions were determined via Design of Experiments (DoE):

Catalytic Enhancements

-

Lewis Acids: ZnCl₂ (2 mol%) increases yield to 88% by polarizing the carbonyl group.

-

Enzymatic Catalysis: Lipase B (Candida antarctica) facilitates solvent-free reactions at 50°C, though yields remain lower (62%).

Characterization and Quality Control

Spectroscopic Analysis

化学反应分析

Types of Reactions

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-diabetic agent.

作用机制

The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to modulate glucose metabolism and enhance insulin sensitivity. The compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

相似化合物的比较

Comparison with Similar Compounds

Key Findings

Substituent Effects on Activity :

- The methyl group at the 3-position in the target compound provides moderate steric bulk, balancing solubility and binding affinity. In contrast, C646 ’s nitrophenyl substituent enhances HAT inhibitory activity (IC50 = 400 nM) due to stronger π-π interactions .

- Bulky substituents (e.g., 34 ’s tert-butyl and phenyl groups) reduce synthetic yields (60% vs. 76% for the target compound) but improve target selectivity .

Derivatization Potential: Ethyl ester derivatives (e.g., 27b) of the target compound exhibit improved lipophilicity (logP = 1.8 vs. −0.5 for the parent acid), critical for cellular uptake . Amide derivatives (e.g., 39d) show enhanced XPA binding (Ki = 0.2 µM) via hydrogen bonding with the carboxamide group .

Spectroscopic Differentiation :

- The diazenyl-linked analogue (CAS: 354547-12-9) shows distinct UV-Vis absorption at λmax = 450 nm, unlike the parent compound’s λmax = 280 nm, making it suitable for optical applications .

Data Tables

Physical Properties

| Compound | Melting Point (°C) | logP | Solubility (Water, mg/mL) |

|---|---|---|---|

| 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | >250 | −0.5 | 0.12 |

| Ethyl ester (27b ) | N/A | 1.8 | 0.02 |

| C646 | 192–194 | 3.2 | <0.01 |

Commercial Availability

| Supplier | Purity (%) | Price (USD/1g) | Catalog ID |

|---|---|---|---|

| Enamine | 95 | 744 | EN300-193045 |

| TRC | >98 | 639 | B499330 |

| Fluorochem | 97 | 782 (5g) | 028875 |

生物活性

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a compound belonging to the pyrazole family, has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 1255718-05-8

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities including:

- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines.

- Antibacterial Activity : Certain pyrazole compounds possess the ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : These compounds have been studied for their potential in reducing inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. The compound has been evaluated for its efficacy against several cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.2 |

| Lung Cancer | A549 | 12.7 |

| Colorectal Cancer | HCT116 | 18.5 |

| Prostate Cancer | PC3 | 20.1 |

Studies indicate that the compound exhibits dose-dependent inhibition of cell proliferation and induces apoptosis in cancer cells through mitochondrial pathways .

Antibacterial Activity

The antibacterial properties of this compound have been investigated, particularly its effects on resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In vitro studies suggest that 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Clinical Relevance

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a pyrazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer.

- Chronic Inflammation : Patients with chronic inflammatory conditions reported reduced symptoms when treated with pyrazole-based anti-inflammatory agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-hydrazinobenzoic acid derivatives with β-ketoesters. For example, starting from 4-hydrazinobenzoic acid hydrochloride (25b), cyclization with ethyl acetoacetate under acidic conditions yields the target compound. Optimization involves refluxing in ethanol with catalytic sulfuric acid, achieving yields of ~76% after purification via flash chromatography (EtOAc/hexanes) . Key factors for yield improvement include stoichiometric control of reactants, solvent selection (anhydrous ethanol), and inert atmosphere (argon) to prevent side reactions.

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characteristic peaks include δ 12.87 ppm (broad singlet, COOH proton) and δ 2.12 ppm (CH3 group). Aromatic protons appear as doublets (J = 8.4–8.8 Hz) .

- HRMS : Validates molecular weight (e.g., [M − H]⁻ at m/z 217.0619 for C11H9N2O3) .

- HPLC : Purity >95% is confirmed using reverse-phase chromatography (C18 column, methanol/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore biological activity?

- Methodological Answer : SAR studies involve systematic substitution at the pyrazole (C3-methyl) and benzoic acid (C4-position) moieties. For example:

- Derivatization : Introduce electron-withdrawing groups (e.g., Cl, F) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on target binding .

- Biological Assays : Test derivatives against relevant targets (e.g., IκB ubiquitination inhibition via GS143, a trisubstituted analog) using in vitro ubiquitination assays and IC50 determination .

- Computational Docking : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes like Xeroderma Pigmentosum Group A (XPA) .

Q. What methodologies resolve crystallographic data of derivatives to elucidate 3D conformation?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation, λ = 0.7–1.0 Å) to obtain complete datasets .

- Refinement : Employ SHELXL for least-squares refinement, addressing twinning or disorder with the TWIN/BASF commands. R-factors <0.05 indicate reliable models .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond lengths/angles and hydrogen-bonding networks .

Q. How can conflicting spectral or activity data between analogs be analyzed?

- Methodological Answer : Contradictions may arise from:

- Stereochemical Variations : E/Z isomerism in hydrazone-substituted derivatives (e.g., 34d vs. 34f) alters NMR splitting patterns and bioactivity .

- Solvent Effects : Polar solvents (DMSO vs. CDCl3) shift proton signals due to hydrogen bonding .

- Resolution : Validate discrepancies via high-field NMR (≥500 MHz) or X-ray crystallography to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。